molecular formula C7H5F3N2O2 B1412052 3-Amino-2-(trifluoromethyl)isonicotinic acid CAS No. 1227598-54-0

3-Amino-2-(trifluoromethyl)isonicotinic acid

Cat. No. B1412052
CAS RN: 1227598-54-0
M. Wt: 206.12 g/mol
InChI Key: AKHCRNAXCJTPQL-UHFFFAOYSA-N
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Description

“3-Amino-2-(trifluoromethyl)isonicotinic acid” is a derivative of isonicotinic acid . It is a part of the trifluoromethylpyridine (TFMP) family, which is widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Scientific Research Applications

Organic Synthesis and Catalysis

3-Amino-2-(trifluoromethyl)isonicotinic acid and its derivatives serve as versatile intermediates and catalysts in organic synthesis. For instance, isonicotinic acid has been utilized as a biological organocatalyst in the synthesis of pyranopyrazoles, highlighting its potential in green chemistry and the synthesis of biologically active compounds (Zolfigol et al., 2013).

Coordination Chemistry and Material Science

In coordination chemistry, derivatives of isonicotinic acid have been used to construct complex molecular topologies and coordination polymers. These materials exhibit interesting properties and have potential applications in catalysis, molecular recognition, and as functional materials in electronics and photonics. For example, the study by Teo et al. (2004) demonstrates the use of isonicotinic acid in constructing homo- and hetero-metallic molecular topologies, which could have implications in designing new materials with specific functionalities (Teo et al., 2004).

Luminescent Materials

Isonicotinic acid derivatives have also been explored for their role in the design of luminescent hybrid materials. Such materials find applications in sensing, imaging, and light-emitting devices. A study by Wang and Yan (2006) focused on synthesizing modified 2-hydroxynicotinic acid for the preparation of organic-inorganic hybrid materials, demonstrating the utility of these compounds in developing luminescent materials with potential application in optoelectronics and sensing technologies (Wang & Yan, 2006).

Environmental Applications

Moreover, derivatives of isonicotinic acid have been used in environmental applications such as the selective recognition and removal of contaminants from water. Ren et al. (2013) developed a Mo(VI) oxy ion-imprinted particle using isonicotinic acid as a functional monomer, showcasing its potential in the selective removal of molybdenum(VI) from water environments, which is crucial for water purification and environmental remediation (Ren et al., 2013).

Safety and Hazards

The safety data sheet for “3-Amino-2-(trifluoromethyl)isonicotinic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is a useful intermediate for the synthesis of various other compounds , suggesting that its targets could be diverse depending on the final product it is used to create.

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its role in suzuki–miyaura coupling reactions , it can be inferred that it may influence pathways involving carbon-carbon bond formation.

Result of Action

As a useful intermediate in the synthesis of various compounds , its effects would likely depend on the properties of the final product it is used to create.

Action Environment

It is known that the compound is used in reactions that occur under specific conditions, such as the suzuki–miyaura coupling reactions , suggesting that factors such as temperature and the presence of other reactants could influence its action.

properties

IUPAC Name

3-amino-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(11)3(6(13)14)1-2-12-5/h1-2H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHCRNAXCJTPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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